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Compound of Interest

Compound Name: Indomethacin sodium hydrate

Cat. No.: B1194704

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for indomethacin
sodium hydrate, a potent non-steroidal anti-inflammatory drug (NSAID). The elucidation of its
chemical structure and the confirmation of its identity are critically dependent on spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS). This document outlines the characteristic spectral data, detailed
experimental protocols, and the logical workflow for the comprehensive analysis of this active
pharmaceutical ingredient.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of indomethacin and its sodium salt. These values are crucial for the identification and
structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. The data presented below is for the parent compound, indomethacin. For
indomethacin sodium hydrate, the chemical shifts of protons and carbons near the acetate
group will be most affected due to the deprotonation of the carboxylic acid. Specifically, the
acidic proton signal will be absent in *H NMR, and the signals for the adjacent CH2 and
carbonyl carbon will experience shifts.
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Table 1: *H NMR Spectroscopic Data of Indomethacin

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
~10.5-12.0 Singlet (broad) 1H -COOH (acidic proton)
_ Aromatic protons
7.60-7.70 Multiplet 2H
(chlorobenzoyl)
) Aromatic protons
7.45 - 7.55 Multiplet 2H
(chlorobenzoyl)
_ Aromatic proton
6.90 - 7.00 Multiplet 1H )
(indole)
] Aromatic proton
6.80 - 6.90 Multiplet 1H )
(indole)
) Aromatic proton
6.60-6.70 Multiplet 1H _
(indole)
3.80 Singlet 3H -OCHs (methoxy)
3.65 Singlet 2H -CH2-COOH (acetate)
) -CHs (methyl on
2.35 Singlet 3H

indole)

Note: Data is typically acquired in deuterated chloroform (CDCls) or dimethyl sulfoxide (DMSO-
ds). The acidic proton of the carboxylic acid is exchangeable and may not always be observed.

Table 2: 13C NMR Spectroscopic Data of Indomethacin
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Chemical Shift (8) ppm Assignment

~172.0 -COOH (carbonyl)

~168.0 -C=0 (amide carbonyl)

~155.0- 110.0 Aromatic and indole ring carbons
~55.6 -OCHs (methoxy)

~30.0 -CH2-COOH (acetate)

~13.0 -CHs (methyl on indole)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The formation
of the sodium salt from the carboxylic acid results in a distinct change in the carbonyl stretching
region. The characteristic strong absorption of the carboxylic acid C=0 group disappears and is
replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion
(COO"). The presence of water of hydration will also introduce a broad absorption band in the
3500-3200 cm~* region.

Table 3: IR Absorption Bands for Indomethacin Sodium Hydrate
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Wavenumber (cm~?) Intensity Assignment

O-H stretching (water of

~3400 (broad) Strong _

hydration)
~3000 Medium Aromatic C-H stretching
~2950 Medium Aliphatic C-H stretching
~1680 Strong Amide C=0 stretching

Asymmetric COO~ stretching
~1590 Strong

(carboxylate)
~1480 Strong Aromatic C=C stretching

) Symmetric COO~ stretching

~1400 Medium

(carboxylate)
~1225 Strong C-O-C stretching (ether)
~1070 Medium C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps in determining the molecular weight and elemental composition.
For indomethacin sodium hydrate, Electrospray lonization (ESI) in negative mode is suitable.
The expected mass would be for the indomethacin anion.

Table 4: Mass Spectrometry Data for Indomethacin

m/z Value lon Method
356.07 [M-H]~ ESI(-)
139.0 [CI-CsH4-CO]* fragment ESI (+) or El

Note: The molecular formula for the indomethacin anion is C19H1sCINO4~. The exact mass is
356.0695. In positive mode ESI-MS, one might observe the sodium adduct of the parent
molecule [M+Na]*.
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Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining reproducible
and high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

o Sample Preparation: Accurately weigh approximately 5-10 mg of indomethacin sodium
hydrate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide
- D20, or DMSO-ds). Ensure complete dissolution.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Tune and shim the probe for the specific sample.
o Acquire a standard one-dimensional proton spectrum.
o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Alarger number of scans will be required due to the low natural abundance of 13C.
o Set the spectral width to an appropriate range (e.g., 0-200 ppm).

o Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and
baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual
solvent peak as an internal reference.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid indomethacin
sodium hydrate powder directly onto the ATR crystal. Ensure good contact between the
sample and the crystal by applying pressure with the built-in clamp. This method is often
preferred for its simplicity and minimal sample preparation.

o KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide
(KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet
using a hydraulic press.

 Instrumentation: Use a FT-IR spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty ATR crystal or the KBr pellet.
o Place the sample and record the sample spectrum.

o Typically, data is collected over a range of 4000-400 cm~* with a resolution of 4 cm~*. Co-
add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol

o Sample Preparation: Prepare a dilute solution of indomethacin sodium hydrate (~1-10
png/mL) in a suitable solvent system for ESI, such as a mixture of acetonitrile and water or
methanol and water, often with a small amount of volatile acid (e.g., formic acid for positive
mode) or base (e.g., ammonium hydroxide for negative mode) to aid ionization.

 Instrumentation: Use a mass spectrometer equipped with an Electrospray lonization (ESI)
source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
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o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

o Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas
temperature, and flow rate) to achieve a stable and strong signal for the ion of interest.

o Acquire spectra in both positive and negative ion modes to obtain comprehensive
information.

o For structural elucidation, perform tandem MS (MS/MS) by selecting the precursor ion and
fragmenting it via collision-induced dissociation (CID).

o Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and
characteristic fragment ions. Use the accurate mass measurement to confirm the elemental
composition.

Visualization of Analytical Processes

The following diagrams, created using the DOT language, illustrate the workflow and logical
relationships in the spectroscopic analysis of indomethacin sodium hydrate.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of Indomethacin Sodium Hydrate.

Correlation of Molecular Structure to Spectroscopic

Signals
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Indomethacin Core Structure
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Caption: Correlation of Indomethacin's functional groups to their spectroscopic signals.

Interplay of Spectroscopic Techniques for Structural
Elucidation

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1194704?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4

V4
\\ Confirms Mass of ,’Corroborates Functional
\\Proposed Structure " Groups

\\ v
Provides Molecular Weight
& Elemental Formula @ Spectros@

Reveals Connectivity
& 3D Arrangement

@s Spectrom@ IR Spectroscopy
‘\

Identifies
Functional Groups

Final Structure
Confirmation

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic techniques in structure elucidation.

 To cite this document: BenchChem. [Spectroscopic Analysis of Indomethacin Sodium
Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194704#spectroscopic-data-analysis-of-
indomethacin-sodium-hydrate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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